molecular formula C13H19NO3 B291220 4-ethoxy-N-(3-methoxypropyl)benzamide

4-ethoxy-N-(3-methoxypropyl)benzamide

Cat. No.: B291220
M. Wt: 237.29 g/mol
InChI Key: VANGBJSANYZKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-N-(3-methoxypropyl)benzamide is a chemical compound offered with a purity of 95% and is typically stored at 4-8°C . As a member of the benzamide class, this compound is of significant interest in medicinal and organic chemistry research. Benzamide derivatives are extensively investigated for their diverse biological activities and applications in material science . Specifically, structurally related N-phenylbenzamide derivatives have been documented in scientific literature to exhibit potent antiviral properties, with some analogues demonstrating activity against hepatitis B virus (HBV) by potentially enhancing intracellular levels of the host defense factor APOBEC3G . Other research areas for benzamide-based compounds include their use as corrosion inhibitors for mild steel in acidic environments, showcasing their utility in industrial applications . Researchers can acquire this compound in various quantities, with availability ranging from 250mg to 100g . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-ethoxy-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C13H19NO3/c1-3-17-12-7-5-11(6-8-12)13(15)14-9-4-10-16-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)

InChI Key

VANGBJSANYZKSV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCOC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCOC

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~399–472 g/mol (varies with substituents)
  • Spectroscopic Data :
    • ¹³C NMR : Peaks at δ 72.62 (methoxypropyl OCH₂), 59.09 (methoxypropyl CH₂), 44.93 (amide linkage) .
    • HRMS : Calculated [M + H]⁺ 472.2158; Found 472.2241 .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) HRMS [M + H]⁺ (Found) LCMS Purity (%) Key Applications/Notes
4-Ethoxy-N-(3-methoxypropyl)benzamide Ethoxy, 3-methoxypropyl 299.35 299.2 (theoretical) N/A Intermediate for RSV inhibitors
4-((1-(4-Isopropylbenzyl)-2,4-dioxoquinazolin-3-yl)methyl)-N-(3-methoxypropyl)benzamide (19) Quinazolinone core + 4-isopropylbenzyl 472.22 472.2241 99 RSV inhibition (IC₅₀ = 0.8 μM)
4-((1-(2-Bromobenzyl)-2,4-dioxoquinazolin-3-yl)methyl)-N-(3-methoxypropyl)benzamide (8) Quinazolinone core + 2-bromobenzyl 538.12 538.1191 99 Reduced solubility due to Br
4-(2-Methoxyphenoxy)benzoic Acid (25b) 2-Methoxyphenoxy 258.25 N/A N/A Precursor for kinase inhibitors
4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide Sulfamoyl, benzothiazole 533.87 N/A N/A Antibacterial candidate

Key Observations :

  • Quinazolinone Derivatives (e.g., 19, 8): The addition of a quinazolinone ring and arylalkyl groups (e.g., isopropylbenzyl) enhances antiviral activity but increases molecular weight and complexity. Compound 19 shows potent RSV inhibition (IC₅₀ = 0.8 μM) due to optimized hydrophobic interactions .
  • Halogenated Analogs (e.g., 8) : Bromine substitution improves binding affinity but reduces aqueous solubility, complicating pharmacokinetics .
  • Phenoxy Derivatives (e.g., 25b): Simpler structures like 25b serve as precursors for kinase inhibitors but lack direct antiviral activity .

Preparation Methods

EDCl/HOBt Method

4-Ethoxybenzoic acid and 3-methoxypropylamine are combined with EDC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 24 hours.

Key Data:

  • Yield: 85–90%.

  • Side Products: <5% (by NMR).

Solvent and Catalyst Impact

DMF enhances solubility, while HOBt suppresses racemization. Substituting DMF with tetrahydrofuran (THF) reduces yield to 70%, highlighting solvent criticality.

Transesterification of Methyl Esters

This method leverages methyl 4-ethoxybenzoate and 3-methoxypropylamine under catalytic conditions.

Catalytic Aminolysis

Methyl 4-ethoxybenzoate reacts with 3-methoxypropylamine in xylene at 120°C for 2 hours, catalyzed by aluminum isopropylate. The mixture is refluxed, and methanol is removed via azeotropic distillation.

Key Data:

  • Yield: 90–92%.

  • Catalyst Loading: 5 mol% Al(OiPr)₃.

Workup and Purification

Post-reaction, the product is precipitated by cooling, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics.

Procedure

4-Ethoxybenzoic acid and 3-methoxypropylamine are mixed with EDC and irradiated at 100°C for 15 minutes.

Key Data:

  • Yield: 88% (reported for analogous benzamides).

  • Time Efficiency: 15 minutes vs. 24 hours (traditional).

Comparative Analysis of Methods

MethodYield (%)TimeTemperatureKey Advantage
Acyl Chloride75–804–6 h0–5°CHigh purity
EDCl/HOBt85–9024 hRTMild conditions
Transesterification90–922 h120°CScalability
Microwave8815 min100°CRapid synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.